molecular formula C8H8N2S2 B2942501 1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol CAS No. 88089-77-4

1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol

Cat. No.: B2942501
CAS No.: 88089-77-4
M. Wt: 196.29
InChI Key: LUZIZYOYWXEFRG-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)-1H-imidazole-2-thiol is an organic compound with the molecular formula C 8 H 8 N 2 S 2 and a molecular weight of 196.29 g/mol . It is classified as an imidazole-2-thione derivative, a class of compounds known for remarkable biological activities due to the presence of the sulfur heteroatom . These compounds are reported to exhibit a wide spectrum of pharmacological properties, including antimicrobial, antifungal, antithyroid, antioxidant, and anti-HIV properties, making them a valuable scaffold in pharmaceutical research . The compound is characterized by its thione-thiol tautomerism, with computational studies indicating that the thione form is more stable . It is supplied for research purposes as a solid and should be stored at -20°C for long-term stability (1-2 years) . As with all chemicals of this nature, proper safety precautions must be observed; researchers should wear appropriate protective equipment, avoid generating dust, and use adequate ventilation to prevent exposure . This product is intended for research and development use only and is strictly not intended for human or animal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(thiophen-2-ylmethyl)-1H-imidazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S2/c11-8-9-3-4-10(8)6-7-2-1-5-12-7/h1-5H,6H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZIZYOYWXEFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN2C=CNC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol typically involves the condensation of thiophene derivatives with imidazole precursors. One common method is the reaction of thiophene-2-carbaldehyde with 2-mercaptoimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation to form disulfide derivatives under controlled conditions.

Reagent/Conditions Product Yield Reference
H₂O₂ (30%) in NaOH (0.1 M)Bis(1-(thiophen-2-ylmethyl)-1H-imidazol-2-yl) disulfide78%
I₂ in EtOH (room temp, 2 h)Same disulfide derivative65%

Key Findings :

  • Oxidation proceeds via radical intermediates, confirmed by ESR spectroscopy .

  • Disulfide formation enhances stability against enzymatic degradation .

Nucleophilic Substitution

The thiol group acts as a nucleophile in SN₂ reactions with alkyl/aryl halides:

Substrate Conditions Product Application
Benzyl bromideK₂CO₃, DMF, 60°C, 4 h1-(Thiophen-2-ylmethyl)-2-(benzylthio)-1H-imidazoleAntimicrobial agent precursor
Propargyl bromideTEA, CH₃CN, rt, 1 h2-(Propagylthio) derivativeClick chemistry intermediate

Mechanistic Insight :

  • Base-assisted deprotonation of -SH enhances nucleophilicity (pKa ~ 8.5) .

  • Steric hindrance from the thiophenmethyl group reduces reaction rates with bulky electrophiles.

Coordination Chemistry

The compound forms stable complexes with transition metals:

Metal Salt Ligand:Metal Ratio Geometry Stability Constant (log β)
Cu(NO₃)₂·3H₂O2:1Square planar12.3 ± 0.2
ZnCl₂1:1Tetrahedral8.7 ± 0.1

Applications :

  • Cu(II) complexes show 94% SOD mimic activity at 10 μM .

  • Zn(II) adducts exhibit blue fluorescence (λem = 450 nm) .

Thiol-Thione Tautomerism

The compound exists in dynamic equilibrium between thiol and thione forms:

Equilibrium Constants :

  • KT=[Thione][Thiol]=0.33K_T=\frac{[Thione]}{[Thiol]}=0.33 in DMSO-d₆

  • Tautomerization energy: ΔG‡ = 18.2 kcal/mol (DFT calculations)

Structural Evidence :

  • ¹H NMR (DMSO-d₆): Thiol (-SH) at δ 12.55 ppm; thione (-S-) at δ 3.82 ppm .

Cyclization Reactions

Under acidic conditions, intramolecular cyclization occurs:

Acid Catalyst Temperature Product Yield
H₂SO₄ (conc.)80°C, 6 hThieno[3,2-d]imidazole-2(3H)-thione62%
PPA120°C, 3 hFused imidazothiophene derivative55%

Mechanism :

  • Protonation of imidazole N3 initiates electrophilic aromatic substitution at thiophene C5 .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

Condition Major Product Quantum Yield (Φ)
Aerobic, MeOHSulfinic acid derivative0.12
Anaerobic, THFThiophenmethyl radical dimer0.08

Implications :

  • Photodegradation half-life: 23 min under sunlight .

  • Radical intermediates detected via spin-trapping experiments .

Scientific Research Applications

1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The thiophene and imidazole rings contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol with structurally related imidazole derivatives:

Compound Name Substituents (Position) Key Features Synthesis Method Biological/Physical Properties Reference ID
This compound Thiophen-2-ylmethyl (1), -SH (2) Combines thiophene's π-conjugation with thiol's nucleophilicity. Likely via regioselective alkylation Potential antibacterial activity
1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole Benzyl (1), thien-2-yl (2) Non-thiol analog; dihydroimidazoline core. NBS-mediated cyclization in DCM (78% yield) Ligand for imidazoline receptors
1-Methyl-1H-imidazole-2-thiol (Thiamazole) Methyl (1), -SH (2) Simplified analog; clinical antithyroid agent. Substitution with methyl iodide Inhibits thyroid peroxidase
5-(4-Chlorophenyl)-1-(2,3-dichlorophenyl)-1H-imidazole-2-thiol Halogenated phenyl groups (1,5) Electron-withdrawing substituents enhance stability. Multi-step condensation Not reported; likely high lipophilicity
2-(Thiophen-2-yl)-1H-imidazole Thiophen-2-yl (2) Lacks thiophenmethyl and thiol groups. Direct cyclization Lower reactivity due to absence of -SH

Physicochemical Properties

  • Electronic Effects : The thiophene ring’s electron-rich nature enhances π-π stacking, while the thiol group enables metal coordination. For example, the dihedral angle between thiophene and imidazole in analogs ranges from 36° to 39°, influencing conjugation and stability .
  • Solubility and Reactivity : Halogenated derivatives (e.g., 5-(4-chlorophenyl)-1-(2,3-dichlorophenyl)-1H-imidazole-2-thiol) exhibit lower solubility due to hydrophobic substituents, whereas the target compound’s thiophenmethyl group may balance lipophilicity and reactivity .

Biological Activity

1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol, a compound with a unique structure featuring both imidazole and thiophene moieties, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound is characterized by the molecular formula C8H8N2S2C_8H_8N_2S_2 and features a five-membered imidazole ring fused with a thiophene group. This structural configuration is significant as it influences the compound's interaction with biological targets.

This compound exhibits various mechanisms of action, primarily through its interactions with enzymes and cellular pathways:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including α-glucosidase, which is critical in carbohydrate metabolism. In vitro studies have reported IC50 values indicating effective inhibition .
  • Antioxidant Activity : Compounds containing imidazole rings often display antioxidant properties. The presence of sulfur in the thiol group may enhance this activity, providing protective effects against oxidative stress in cells .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects:

  • Cytotoxicity Assays : In studies involving colorectal (DLD-1) and breast (MCF-7) cancer cell lines, the compound exhibited IC50 values of 57.4 μM and 79.9 μM respectively, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound's antimicrobial properties are noteworthy, particularly against Gram-positive and Gram-negative bacteria:

  • Inhibition Studies : It has been reported that derivatives of imidazole compounds exhibit enhanced antibacterial activity compared to traditional antibiotics such as ampicillin and streptomycin . The structure of this compound facilitates interactions with bacterial cell targets.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also significant:

  • COX Enzyme Inhibition : Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes, similar to established anti-inflammatory drugs .

Case Studies and Research Findings

StudyFindingsReference
DLD-1 and MCF-7 CytotoxicityIC50 values of 57.4 μM (DLD-1) and 79.9 μM (MCF-7).
Antibacterial ActivityMore potent than ampicillin against multiple bacterial strains.
COX InhibitionPotential COX inhibitor with comparable efficacy to celecoxib.

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